molecular formula C12H10N2 B13310511 2-(8-Methylquinolin-3-yl)acetonitrile

2-(8-Methylquinolin-3-yl)acetonitrile

Cat. No.: B13310511
M. Wt: 182.22 g/mol
InChI Key: QWMSIMLXPWQHAL-UHFFFAOYSA-N
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Description

2-(8-Methylquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 8th position and an acetonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methylquinolin-3-yl)acetonitrile typically involves the reaction of 8-methylquinoline with acetonitrile under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds in the presence of acid catalysts . The reaction conditions often include the use of solvents such as ethanol, toluene, or methylene chloride, and catalysts like Lewis acids (e.g., AlCl3, FeCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-amines, and substituted quinolines with diverse functional groups.

Scientific Research Applications

2-(8-Methylquinolin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methylquinolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 8th position and the acetonitrile group at the 3rd position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(8-Methylquinolin-3-yl)acetonitrile is a compound characterized by its unique quinoline structure, which possesses significant potential for biological activity. This compound, with the molecular formula C12H10N2C_{12}H_{10}N_2 and a molecular weight of approximately 198.22 g/mol, has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological applications. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a methyl-substituted quinoline moiety linked to an acetonitrile group. This configuration allows for diverse chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H10N2C_{12}H_{10}N_2
Molecular Weight198.22 g/mol
Structural FeaturesQuinoline ring, nitrile group

Biological Activities

Quinoline derivatives, including this compound, are known for their wide range of biological activities:

  • Antimicrobial Activity : Quinoline compounds have demonstrated significant antimicrobial properties against various pathogens. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy.
  • Anticancer Potential : Studies suggest that quinoline derivatives can inhibit tumor growth and angiogenesis. For instance, similar compounds have shown effectiveness in chick chorioallantoic membrane assays, blocking angiogenesis comparable to established anticancer agents .
  • Antiviral Properties : Some quinoline derivatives exhibit antiviral activities, potentially acting against viral replication processes. The specific antiviral efficacy of this compound remains to be thoroughly explored but aligns with the broader trends observed in related compounds .
  • Enzyme Inhibition : Compounds like this compound may interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways.

Case Studies

Several case studies have highlighted the biological activity of quinoline derivatives:

  • Case Study 1 : A study on related quinoline compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that structural modifications can lead to enhanced antimicrobial effects. The study employed various bacterial strains to assess efficacy and revealed a correlation between structural features and biological activity.
  • Case Study 2 : Research focusing on the anticancer properties of quinoline derivatives found that specific substitutions at the 8-position (as seen in this compound) led to increased cytotoxicity against cancer cell lines. This study utilized several assays to quantify cell viability post-treatment.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacological profile of this compound:

  • Synthesis and Characterization : Various synthetic routes have been explored to produce this compound efficiently, with studies focusing on optimizing yield and purity.
  • Comparative Analysis : A comparative study of similar compounds indicated that structural variations significantly impact their biological properties. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that quinoline derivatives may induce apoptosis in cancer cells through reactive oxygen species generation and mitochondrial dysfunction .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(8-methylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3

InChI Key

QWMSIMLXPWQHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)CC#N

Origin of Product

United States

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